![molecular formula C21H17ClN4O4S2 B2554009 4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-55-8](/img/structure/B2554009.png)
4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic molecule that may have potential biological activity. While the specific papers provided do not directly discuss this compound, they do provide insights into similar sulfonamide derivatives and their synthesis, biological activity, and molecular analysis, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multi-step chemical reactions. For instance, the synthesis of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide was achieved through a high-throughput screening (HTS) approach, which identified it as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5) . Similarly, N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides were synthesized from 3-(4-carboxy)phenylsydnone using a one-pot ring conversion reaction . These methods suggest that the synthesis of the compound may also involve a targeted approach to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be complex, and their analysis often requires advanced techniques. For example, quantum mechanical calculations and spectroscopic investigations were used to determine the structural parameters and vibrational frequencies of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide . These techniques, including Density Functional Theory (DFT) and spectroscopic methods like FT-IR and FT-Raman, could be applied to analyze the molecular structure of 4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
Chemical Reactions Analysis
The reactivity of sulfonamide derivatives can be predicted by mapping the molecular electrostatic potential, which identifies sites for electrophilic and nucleophilic attacks . Additionally, the intramolecular contacts and interactions can be interpreted using Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analysis . These analyses can provide insights into the potential chemical reactions that the compound may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as electric dipole moment, hyperpolarizability, and absorption wavelength, can be computed using quantum chemical calculations . The thermodynamic properties and their temperature dependence are also important aspects that can be analyzed . These properties are crucial for understanding the behavior of the compound under different conditions and can help predict its stability, reactivity, and suitability for potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Synthesis and Anticancer Properties
Derivatives of 1,3,4-oxadiazole and benzamide have been synthesized and studied for their anticancer properties. For instance, indapamide derivatives demonstrated proapoptotic activity on melanoma cell lines with significant growth inhibition, indicating potential as anticancer agents (Ö. Yılmaz et al., 2015). Similarly, compounds featuring 1,3,4-oxadiazol-2-ylmethyl benzimidazole were evaluated for their in vitro anticancer activity, showing notable effects on breast cancer cell lines (Salahuddin et al., 2014).
Antimicrobial and Antioxidant Activity
Research into 1,3,4-oxadiazole derivatives also extends to antimicrobial and antioxidant activities. A study on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives found that they exhibited good antibacterial and potent antioxidant activities, highlighting their potential in developing new antimicrobial and antioxidant agents (Subbulakshmi N. Karanth et al., 2019).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Some compounds showed promising activity against Bursaphelenchus xylophilus, a significant pest, suggesting the potential for developing new nematicides (Dan Liu et al., 2022).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4S2/c1-26(13-14-5-3-2-4-6-14)32(28,29)16-9-7-15(8-10-16)19(27)23-21-25-24-20(30-21)17-11-12-18(22)31-17/h2-12H,13H2,1H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGAKVMNXWLMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

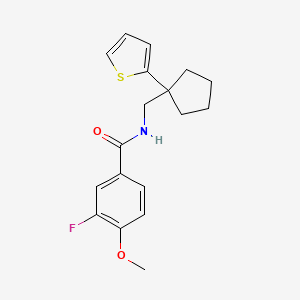


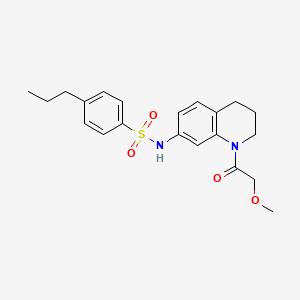

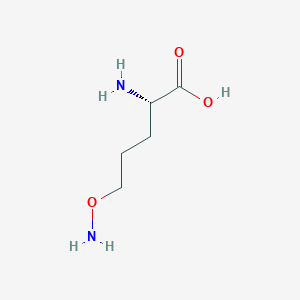
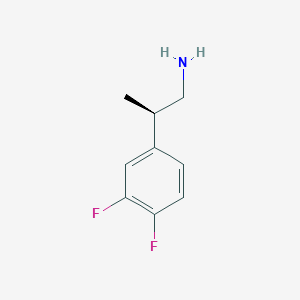
![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2553936.png)
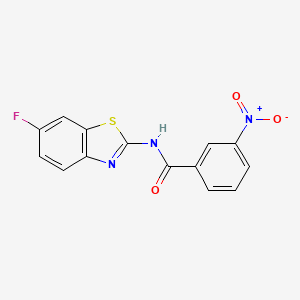
![2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553940.png)
![1-(2,5-dimethylbenzyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2553941.png)
![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2553942.png)
![diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2553944.png)
![(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one](/img/structure/B2553948.png)